

Application Note: Quantification of Shinorine using a Validated HPLC-UV Method

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) with significant potential as a natural and effective UV-photoprotective agent.[1][2][3] Found in various marine organisms, particularly red algae and cyanobacteria, its ability to absorb UV-A and UV-B radiation makes it a compound of interest for the cosmetic and pharmaceutical industries.[1][3] Accurate and precise quantification of Shinorine in biological extracts and finished products is crucial for quality control, formulation development, and efficacy studies. This application note provides a detailed protocol for the quantification of Shinorine using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described method is based on a compilation of validated procedures from peer-reviewed literature.

Principle

This method utilizes reverse-phase HPLC to separate **Shinorine** from other components in a sample matrix. The separation is typically achieved on a C8 or C18 stationary phase with a polar mobile phase. Quantification is performed by detecting the characteristic UV absorbance of **Shinorine**, which has a maximum absorption wavelength (λmax) around 332-334 nm, and comparing the peak area to that of a known concentration of a **Shinorine** standard.[4][5]

Experimental Protocols



Sample Preparation (Extraction from Algal Biomass)

The extraction of **Shinorine** from its natural sources is a critical first step for accurate quantification. Several methods have been reported, with the choice of solvent impacting extraction efficiency.

3.1.1. Materials and Reagents

- Dried algal biomass (e.g., Porphyra sp., Gracilaria sp.)
- Methanol (HPLC grade)
- Ethanol (HPLC grade)
- · Distilled or deionized water
- Centrifuge
- Vortex mixer
- Sonicator
- Rotary evaporator or centrifugal vacuum evaporator
- Syringe filters (0.22 μm or 0.45 μm)

3.1.2. Extraction Procedure

Two common extraction solvents are 25% aqueous methanol and distilled water.[1][6]

Method A: 25% Aqueous Methanol Extraction[6]

- Weigh approximately 100 mg of dried algal powder into a centrifuge tube.
- Add 2 mL of 25% aqueous methanol (v/v).
- Vortex the mixture for 1 minute.
- Sonicate the sample for 15 minutes at 40°C.



- Centrifuge the mixture at 5000 x g for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet two more times.
- Pool the supernatants and evaporate to dryness using a rotary or centrifugal vacuum evaporator.
- Re-dissolve the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase or 100% methanol for better qualitative analysis.[1]
- Filter the re-dissolved extract through a 0.22 μm syringe filter into an HPLC vial.

Method B: Distilled Water Extraction[1]

- Follow steps 1-3 from Method A, using distilled water instead of 25% aqueous methanol.
- Incubate the mixture at 45°C for 2 hours.
- Centrifuge the mixture at 5000 x g for 10 minutes.
- Collect the supernatant.
- For direct analysis, filter the supernatant through a 0.22 μm syringe filter into an HPLC vial. Alternatively, for improved qualitative analysis, the extract can be dried and re-dissolved in methanol.[1]

HPLC-UV Analysis

- 3.2.1. Instrumentation and Columns
- HPLC system with a UV/Vis or Diode Array Detector (DAD)
- Reverse-phase C8 or C18 column (e.g., 5 μm, 250 x 4.6 mm). A C8 column may offer improved separation for MAAs.[1]
- 3.2.2. Chromatographic Conditions



The following conditions are a general guideline and may require optimization based on the specific column and HPLC system used.

Mobile Phase: Isocratic elution with 0.1% acetic acid in 2.5% aqueous methanol.
Alternatively, a gradient elution can be used for more complex samples.

Flow Rate: 0.8 mL/min

Injection Volume: 20 μL

Column Temperature: 35°C

Detection Wavelength: 334 nm

3.2.3. Standard Preparation and Calibration

- Prepare a stock solution of **Shinorine** standard in the mobile phase at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare a series of calibration standards ranging from 0.01 μ g/mL to 50 μ g/mL.
- Inject each standard in triplicate and record the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of Shinorine. The curve should have a correlation coefficient (R²) of ≥ 0.999.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the quantitative data for a validated HPLC-UV method for **Shinorine** quantification, compiled from various studies.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)



Parameter	Value	Reference
Linearity (R²)	≥ 0.9998	[7]
Limit of Detection (LOD)	0.01 μg/mL	[7]
Limit of Quantification (LOQ)	≤ 0.04 μg/mL	[7]

Table 2: Accuracy and Precision

Parameter	Value	Reference
Accuracy (Recovery)	97.41% to 103.38%	[7]
Intra-day Precision (%RSD)	< 2%	[8]
Inter-day Precision (%RSD)	< 2%	[8]

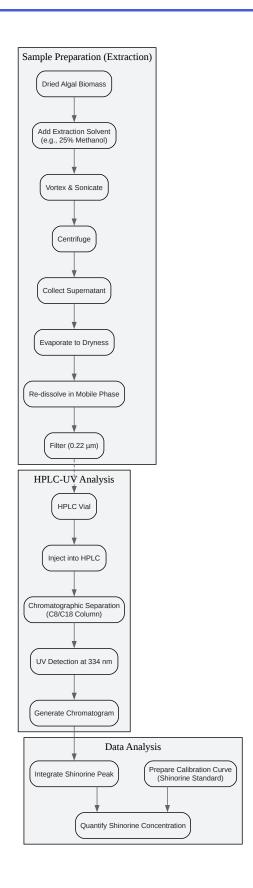
Table 3: Extraction and Column Recovery

Parameter	Value	Reference
Extraction Recovery (Shinorine)	> 99%	[8]
Column Recovery (Shinorine)	99% (±1%)	[8]

Visualizations

The following diagrams illustrate the experimental workflow for **Shinorine** quantification.

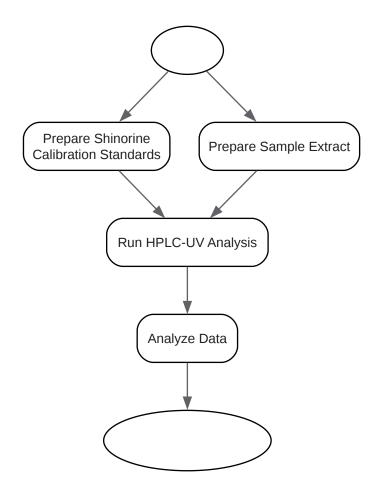




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Caption: Experimental workflow for **Shinorine** quantification.





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Caption: Logical relationship of the main steps in the protocol.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of **Shinorine**. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in research, quality control, and product development. Proper sample preparation and adherence to the outlined chromatographic conditions are essential for obtaining accurate and reproducible results.

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